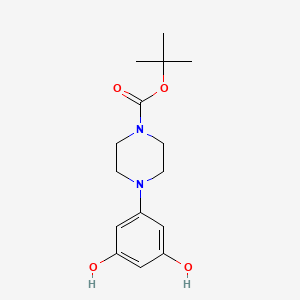

5-(4-Boc-piperazin-1-yl)benzene-1,3-diol

CAS No.: 882695-30-9

Cat. No.: VC2724507

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882695-30-9 |

|---|---|

| Molecular Formula | C15H22N2O4 |

| Molecular Weight | 294.35 g/mol |

| IUPAC Name | tert-butyl 4-(3,5-dihydroxyphenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-6-4-16(5-7-17)11-8-12(18)10-13(19)9-11/h8-10,18-19H,4-7H2,1-3H3 |

| Standard InChI Key | JOMGLSRBXIKOGK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)O)O |

Introduction

Chemical Structure and Identity

5-(4-Boc-piperazin-1-yl)benzene-1,3-diol is a benzene derivative featuring two hydroxyl groups at positions 1 and 3, with a tert-butyloxycarbonyl (Boc)-protected piperazine group at position 5. This compound is also known by the CAS number 193818-13-2 and appears in chemical safety databases as a compound of moderate reactivity . The compound consists of a resorcinol core structure (benzene-1,3-diol) functionalized with a nitrogen-containing heterocycle (piperazine) that bears a protective group.

Chemical Properties

The compound demonstrates typical properties of protected amine derivatives, with the following physicochemical characteristics:

The Boc-protecting group provides temporary protection of the piperazine nitrogen, allowing for selective chemical transformations while preventing unwanted reactions at this position.

Synthesis Methodology

General Synthetic Approaches

The synthesis of 5-(4-Boc-piperazin-1-yl)benzene-1,3-diol can be approached through several established methods based on related chemical structures.

Coupling Reaction Strategy

One potential synthesis route involves the coupling of resorcinol derivatives with protected piperazine compounds. This approach typically employs base-mediated coupling reactions in polar solvents . The synthesis can be performed using resorcinol (benzene-1,3-diol) as a starting material, which is economically advantageous compared to other starting materials like 2,4-dihydroxy bromobenzene .

Base-Mediated Coupling

The coupling step can be facilitated using bases such as:

-

Sodium hydroxide

-

Potassium hydroxide

-

Lithium hydroxide

-

Metal alcoholates (sodium methanolate, sodium tert-butylate)

These reactions are typically conducted in polar solvents such as water or alcohols (methanol, ethanol, isopropanol) or mixtures thereof .

Specific Synthetic Considerations

Based on synthesis methods for similar compounds, the resorcinol/piperazine coupling can be optimized with a molar ratio between 1 and 8, preferably between 2 and 4 . This excess of resorcinol helps drive the reaction to completion.

An advantage of modern synthetic approaches is that they can be conducted at room temperature in aqueous or alcoholic media, avoiding the need for cryogenic conditions that would be required in alternative methods . This makes the process more suitable for industrial-scale production.

Reaction Chemistry

Protection and Deprotection Chemistry

The Boc-protecting group on the piperazine nitrogen serves a crucial role in controlling reactivity. This group can be removed under acidic conditions to reveal the free piperazine nitrogen for further functionalization .

In typical reaction sequences involving similar compounds, the Boc group is cleaved in situ during hydrogenation reactions in the presence of inorganic or organic acids . This simultaneous deprotection and hydrogenation represents an efficient approach to obtaining deprotected derivatives.

Hydrogenation Reactions

Hydrogenation of related intermediates is typically conducted:

-

In polar solvents (methanol, ethanol, isopropanol, acetic acid, ethyl acetate, THF, or water)

-

Using palladium-based catalysts (palladium on carbon, palladium hydroxide, palladium acetate)

-

Under hydrogen pressures between 1-10 bar, preferably 3-7 bar

Applications in Research

Pharmaceutical Applications

Compounds containing the piperazine moiety, such as 5-(4-Boc-piperazin-1-yl)benzene-1,3-diol, have significant potential in pharmaceutical development. Related compounds have been investigated for their inhibitory effects on soluble epoxide hydrolase (sEH) .

Synthetic Building Block

The compound serves as an important building block in medicinal chemistry. Its dual functionality (hydroxyl groups and protected amine) makes it versatile for further derivatization. Similar compounds have been utilized in the synthesis of potential therapeutic agents for inflammatory conditions such as arthritis, acute pancreatitis, and sepsis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume